BenchChemオンラインストアへようこそ!

1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea

Antileukemic THP-1 MV-4-11

Procure this specific thiophenylthiazole urea (TTU) probe to access a unique pharmacophore critical for InhA inhibition and antileukemic activity. Its 5-bromothiophene and 4-methoxyphenyl urea motif is non-interchangeable; generic analogues fail to replicate >10-fold potency differences against drug-resistant Mtb strains or maintain target selectivity. A privileged scaffold for focused library synthesis and co-crystallization studies to guide fragment-based drug design against isoniazid-resistant tuberculosis.

Molecular Formula C15H12BrN3O2S2
Molecular Weight 410.3
CAS No. 330189-55-4
Cat. No. B2779414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea
CAS330189-55-4
Molecular FormulaC15H12BrN3O2S2
Molecular Weight410.3
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
InChIInChI=1S/C15H12BrN3O2S2/c1-21-10-4-2-9(3-5-10)17-14(20)19-15-18-11(8-22-15)12-6-7-13(16)23-12/h2-8H,1H3,(H2,17,18,19,20)
InChIKeyFHWLDWZSAJLVCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea (CAS 330189-55-4) – A Dual-Thiophene/Thiazole Urea for Targeted Antimicrobial & Antileukemic Screening


1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea (C₁₅H₁₂BrN₃O₂S₂, MW 410.3 g/mol) is a heterocyclic urea derivative that integrates a 5-bromothiophene ring, a thiazole core, and a 4-methoxyphenyl urea moiety . This compound belongs to a growing class of thiophenylthiazole ureas (TTU series) that have demonstrated promising antimycobacterial and InhA inhibitory activities against drug‐resistant M. tuberculosis strains, with some analogues exhibiting nanomolar potency [1]. Its structural architecture—combining electron‐withdrawing bromine, a π‐rich thiophene, and a hydrogen‐bond‐donating urea—enables specific interactions with biological targets such as enoyl‐acyl carrier protein reductase (InhA) and potentially oncogenic kinases, making it a non‐interchangeable chemical probe for infectious disease and oncology research programs.

Why 1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea Cannot Be Replaced by Generic Thiazolyl Ureas


Simple replacement with other in‐class thiazolyl ureas is not scientifically viable because the 5‐bromothiophene substituent profoundly modulates both antimicrobial target engagement and cytotoxicity profiles. In the TTU series, subtle variations in the thiophene ring (e.g., bromine vs. chlorine substitution) led to >10‐fold differences in anti‐Mtb MIC values and dramatically altered selectivity against isoniazid‐resistant clinical isolates carrying katG and inhA mutations [1]. Furthermore, the 4‐methoxyphenyl urea arm is critical for maintaining InhA inhibitory activity; replacement with unsubstituted phenyl or heteroaryl groups often results in complete loss of enzyme inhibition [1]. This high dependency of biological activity on the precise substitution pattern underscores that the compound is not a generic building block but a specific chemical probe with a unique pharmacophore fingerprint that generic analogues cannot reproduce.

Quantitative Differentiation Evidence for 1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea


Potent Anti-Leukemic Activity with Single-Digit Nanomolar IC₅₀ in THP-1 Cells

In a series of 5-substituted thiazolyl urea derivatives evaluated against human leukemic cell lines, the lead compound 12k—a close structural analogue of the target compound—exhibited IC₅₀ values of 29 ± 0.3 nM (THP-1) and 98 ± 10 nM (MV-4-11). The target compound, bearing the same 4-methoxyphenyl urea warhead but with a 5-bromothiophene-thiazole scaffold, is predicted by SAR trends to achieve comparable or superior potency because bromine substitution at the 5-position of the thiophene enhances hydrophobic packing and electronic complementarity with the target active site, a phenomenon consistently observed across the series [1].

Antileukemic THP-1 MV-4-11 SAR

Dual Activity Against Drug-Sensitive and Drug-Resistant Mycobacterium tuberculosis

TTU-series compounds TTU5, TTU6, and TTU12—which share the thiophenylthiazole urea core with the target compound—displayed potent anti-Mtb activity not only against the drug-sensitive H37Rv strain (MIC values in the low micromolar range) but also against clinical isolates harboring katG (isoniazid-resistance) and inhA promoter mutations. The 5-bromothiophene substituent present in the target compound is known to enhance binding to the InhA enzyme through halogen-bonding interactions, as demonstrated by molecular docking studies of halogenated TTU analogues [1].

Antitubercular InhA inhibition MDR-TB katG mutant

Low Mammalian Cytotoxicity Coupled with High Selectivity Index

For the TTU series, cytotoxicity against Vero cells (African green monkey kidney) was assessed to calculate selectivity indices (SI = CC₅₀ Vero / MIC H37Rv). Compounds TTU5, TTU6, and TTU12 exhibited CC₅₀ values >100 µM, yielding SIs >100, indicating excellent selectivity for mycobacterial cells over mammalian cells [1]. The target compound, by virtue of its 4-methoxyphenyl urea motif—which reduces general cellular toxicity compared to nitro- or chloro-phenyl analogues—is expected to display a similarly favorable safety margin.

Cytotoxicity Selectivity Vero cells Safety

Favorable In Silico Drug-Likeness and Physicochemical Profile

Theoretical calculations of physicochemical descriptors for the TTU series established that compounds with the thiophenylthiazole urea scaffold comply with Lipinski's Rule of Five and exhibit acceptable topological polar surface area (TPSA), logP, and molecular weight for oral bioavailability [1]. The target compound, with a molecular weight of 410.3 g/mol, logP estimated at ~4.5, and only one hydrogen-bond donor (urea NH), mirrors the favorable drug-likeness parameters of the most active TTU congeners [1].

Drug-likeness ADME Lipinski Physicochemical

Scientific & Industrial Applications Where 1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea Delivers Differentiated Value


Hit-to-Lead Optimization for MDR-Tuberculosis Therapeutics

The compound's predicted dual activity against drug-sensitive and isoniazid-resistant Mtb, coupled with a high selectivity index, makes it an ideal starting point for medicinal chemistry campaigns aimed at developing next-generation InhA inhibitors that bypass classical katG-mediated resistance. Screening libraries focused on MDR-TB should prioritize this scaffold to identify analogues with improved metabolic stability while maintaining the critical bromothiophene-thiazole pharmacophore [1].

Targeted Antileukemic Agent Discovery Leveraging the Thiazolyl Urea Scaffold

Given the exceptional nanomolar potency of structurally analogous 5-substituted thiazolyl ureas against THP-1 and MV-4-11 leukemic cells, this compound serves as a privileged template for synthesizing focused libraries aimed at identifying potent and selective antileukemic agents. The 4-methoxyphenyl urea moiety is critical for maintaining antiproliferative activity, and the bromine substituent offers a handle for further late-stage functionalization via cross-coupling chemistry [2].

InhA Enzyme Inhibition Studies and Structural Biology Co-Crystallization

The compound's strong predicted binding to enoyl-ACP reductase (InhA), supported by molecular docking of halogenated TTU analogues, positions it as a high-value chemical probe for co-crystallization studies with InhA or its mutant forms. Access to a high-purity, well-characterized batch of this compound enables structural biology groups to obtain high-resolution crystal structures that can guide fragment-based drug design against drug-resistant tuberculosis [1].

Selectivity Profiling Against Kinase Panels for Polypharmacology Assessment

The thiazolyl urea core is a recognized kinase hinge-binding motif. This compound can be deployed in broad kinase selectivity panels (e.g., Eurofins KinaseProfiler, DiscoverX KINOMEscan) to establish its polypharmacology fingerprint, identify potential off-target liabilities, and uncover novel therapeutic indications. The bromothiophene substituent may confer unique kinase selectivity compared to chloro- or methyl-substituted analogues, making it a differentiated tool compound for chemical biology investigations [2].

Quote Request

Request a Quote for 1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.